Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate typically involves the esterification of cholest-5-en-3-ol with ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of esterification and purification through recrystallization or chromatography would apply.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The chromen moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its cholesterol backbone.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of specialized materials and compounds.
Mechanism of Action
The mechanism of action of Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate is not fully understood. it is believed to interact with cellular membranes due to its cholesterol moiety, potentially affecting membrane fluidity and signaling pathways. The chromen part of the molecule may also interact with various enzymes and receptors, influencing biological activities .
Comparison with Similar Compounds
Similar Compounds
- Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate
- Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate
- Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate
Uniqueness
Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate is unique due to its specific combination of a cholesterol backbone and a chromen moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C45H58O6 |
---|---|
Molecular Weight |
694.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate |
InChI |
InChI=1S/C45H58O6/c1-28(2)11-10-12-29(3)37-19-20-38-35-17-15-31-25-34(21-23-44(31,5)39(35)22-24-45(37,38)6)50-41(46)27-48-33-16-18-36-40(26-33)49-30(4)43(42(36)47)51-32-13-8-7-9-14-32/h7-9,13-16,18,26,28-29,34-35,37-39H,10-12,17,19-25,27H2,1-6H3/t29-,34+,35+,37-,38+,39+,44+,45-/m1/s1 |
InChI Key |
IIGRDMGSUZVAEH-GBCSKSRWSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=CC=C7 |
Origin of Product |
United States |
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